molecular formula C14H12FN5O B2783240 N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034510-27-3

N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2783240
CAS No.: 2034510-27-3
M. Wt: 285.282
InChI Key: PWBDEMOAYCCXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorinated phenyl group, a methyl-substituted oxadiazole ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Pyrimidine Core: The pyrimidine core is often constructed via condensation reactions involving suitable precursors such as amidines and β-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the fluorinated phenyl group with the pyrimidine-oxadiazole intermediate using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
  • N-(4-bromo-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
  • N-(4-fluoro-3-methylphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Uniqueness

N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the specific combination of its fluorinated phenyl group and methyl-substituted oxadiazole ring. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, which may not be observed in its analogs.

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c1-8-5-10(3-4-12(8)15)19-13-11(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBDEMOAYCCXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC=C2C3=NC(=NO3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.